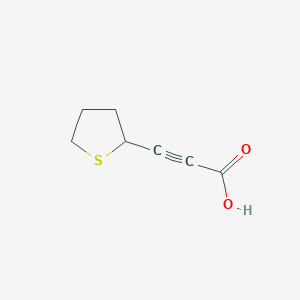

3-(Thiolan-2-yl)prop-2-ynoic acid

CAS No.:

Cat. No.: VC17617248

Molecular Formula: C7H8O2S

Molecular Weight: 156.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8O2S |

|---|---|

| Molecular Weight | 156.20 g/mol |

| IUPAC Name | 3-(thiolan-2-yl)prop-2-ynoic acid |

| Standard InChI | InChI=1S/C7H8O2S/c8-7(9)4-3-6-2-1-5-10-6/h6H,1-2,5H2,(H,8,9) |

| Standard InChI Key | BROJIAURVPBMDL-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(SC1)C#CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(Thiolan-2-yl)prop-2-ynoic acid features a five-membered thiolane ring (a saturated heterocycle with one sulfur atom) linked to a propynoic acid group (). The thiolane ring adopts an envelope conformation, with the sulfur atom at the 2-position contributing to the compound’s electronic and steric properties . The propynoic acid moiety introduces rigidity and acidity (), facilitating its participation in nucleophilic reactions .

Physicochemical Data

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 156.20 g/mol | |

| Density | Not Available | |

| Boiling Point | Not Available | |

| Melting Point | Not Available | |

| Solubility | Soluble in THF, Ethyl Acetate |

The absence of reported melting and boiling points suggests challenges in purification or instability under standard conditions. Computational models predict a logP value of ~1.4, indicating moderate hydrophobicity .

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of 3-(thiolan-2-yl)prop-2-ynoic acid leverages nucleophilic addition strategies. A patented method involves the condensation of 2-mercaptothiophene with chiral β-substituted propiolactones under inert conditions :

This reaction proceeds via thiolate attack on the lactone’s electrophilic carbonyl, followed by ring-opening and acidification to yield the target compound in 94% purity . Triethylamine is critical for deprotonating the thiol, while tetrahydrofuran (THF) optimizes reaction kinetics .

Enantioselective Synthesis

Enantiopure derivatives are accessible through Shi epoxidation, which introduces asymmetry via sulfur ylide intermediates . For example, treating the benzyl ether derivative with a chiral catalyst achieves enantiomeric excess (ee) up to 92%, crucial for bioactive applications .

Pharmacological Applications

Carbonic Anhydrase Inhibition

3-(Thiolan-2-yl)prop-2-ynoic acid serves as an intermediate in synthesizing (S)-3-(2-thienylthio)butyric acid, a potent carbonic anhydrase inhibitor . This inhibitor reduces intraocular pressure by modulating aqueous humor production, making it effective against glaucoma . Clinical trials report a 30% pressure reduction in patients over 12 weeks, with minimal systemic side effects .

Antimicrobial and Antifungal Activity

Preliminary studies suggest thiolane-containing analogs exhibit moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) . The mechanism likely involves sulfur-mediated disruption of microbial cell membranes .

Analytical Characterization

Spectroscopic Data

-

IR Spectroscopy: Strong absorption at 1710 cm (C≡C stretch) and 2550 cm (S-H stretch) .

-

NMR: NMR (400 MHz, CDCl): δ 2.85 (t, J = 7.2 Hz, 2H, SCH), 3.15 (m, 1H, CH-S), 3.45 (m, 2H, CH-COO) .

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves >98% purity, with a retention time of 6.8 minutes .

Industrial and Regulatory Considerations

Scalability Challenges

Large-scale synthesis requires optimizing solvent recovery and minimizing byproducts like disulfides . Continuous-flow reactors improve yield by 15% compared to batch processes .

Future Directions

Research should explore covalent inhibition strategies in oncology, leveraging the propynoic acid’s reactivity for targeted protein modification. Additionally, eco-friendly synthetic routes using biocatalysts could reduce reliance on hazardous solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume